Cas no 2679827-02-0 (2-methyl-4-(1S)-1-{(prop-2-en-1-yloxy)carbonylamino}ethylbenzoic acid)

2-Methyl-4-(1S)-1-{(prop-2-en-1-yloxy)carbonylamino}ethylbenzoic acid is a chiral benzoic acid derivative featuring a stereocenter at the ethyl substituent and a reactive prop-2-en-1-yloxy carbonylamino group. The compound’s structural design offers versatility in synthetic applications, particularly in asymmetric synthesis and pharmaceutical intermediates. The presence of the (1S)-configured ethyl group enhances stereoselectivity in reactions, while the allyloxycarbonyl (Alloc) protecting group allows for selective deprotection under mild conditions. Its benzoic acid moiety further enables functionalization via esterification or amidation. This compound is well-suited for use in peptidomimetics, chiral catalysts, and bioactive molecule development, providing precise control over molecular architecture.
2-methyl-4-(1S)-1-{(prop-2-en-1-yloxy)carbonylamino}ethylbenzoic acid structure
2679827-02-0 structure
Product name:2-methyl-4-(1S)-1-{(prop-2-en-1-yloxy)carbonylamino}ethylbenzoic acid
CAS No:2679827-02-0
MF:C14H17NO4
MW:263.289084196091
CID:5645210
PubChem ID:165910969

2-methyl-4-(1S)-1-{(prop-2-en-1-yloxy)carbonylamino}ethylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-4-[(1S)-1-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl]benzoic acid
    • 2679827-02-0
    • EN300-28281486
    • 2-methyl-4-(1S)-1-{(prop-2-en-1-yloxy)carbonylamino}ethylbenzoic acid
    • Inchi: 1S/C14H17NO4/c1-4-7-19-14(18)15-10(3)11-5-6-12(13(16)17)9(2)8-11/h4-6,8,10H,1,7H2,2-3H3,(H,15,18)(H,16,17)/t10-/m0/s1
    • InChI Key: RNXOGKPFFDQMHJ-JTQLQIEISA-N
    • SMILES: O(CC=C)C(N[C@@H](C)C1C=CC(C(=O)O)=C(C)C=1)=O

Computed Properties

  • Exact Mass: 263.11575802g/mol
  • Monoisotopic Mass: 263.11575802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 342
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 75.6Ų

2-methyl-4-(1S)-1-{(prop-2-en-1-yloxy)carbonylamino}ethylbenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28281486-5.0g
2-methyl-4-[(1S)-1-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl]benzoic acid
2679827-02-0 95.0%
5.0g
$4930.0 2025-03-19
Enamine
EN300-28281486-0.5g
2-methyl-4-[(1S)-1-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl]benzoic acid
2679827-02-0 95.0%
0.5g
$1632.0 2025-03-19
Enamine
EN300-28281486-5g
2-methyl-4-[(1S)-1-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl]benzoic acid
2679827-02-0
5g
$4930.0 2023-09-09
Enamine
EN300-28281486-2.5g
2-methyl-4-[(1S)-1-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl]benzoic acid
2679827-02-0 95.0%
2.5g
$3332.0 2025-03-19
Enamine
EN300-28281486-0.1g
2-methyl-4-[(1S)-1-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl]benzoic acid
2679827-02-0 95.0%
0.1g
$1496.0 2025-03-19
Enamine
EN300-28281486-0.25g
2-methyl-4-[(1S)-1-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl]benzoic acid
2679827-02-0 95.0%
0.25g
$1564.0 2025-03-19
Enamine
EN300-28281486-10.0g
2-methyl-4-[(1S)-1-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl]benzoic acid
2679827-02-0 95.0%
10.0g
$7312.0 2025-03-19
Enamine
EN300-28281486-10g
2-methyl-4-[(1S)-1-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl]benzoic acid
2679827-02-0
10g
$7312.0 2023-09-09
Enamine
EN300-28281486-0.05g
2-methyl-4-[(1S)-1-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl]benzoic acid
2679827-02-0 95.0%
0.05g
$1428.0 2025-03-19
Enamine
EN300-28281486-1.0g
2-methyl-4-[(1S)-1-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl]benzoic acid
2679827-02-0 95.0%
1.0g
$1701.0 2025-03-19

Additional information on 2-methyl-4-(1S)-1-{(prop-2-en-1-yloxy)carbonylamino}ethylbenzoic acid

Comprehensive Analysis of 2-methyl-4-(1S)-1-{(prop-2-en-1-yloxy)carbonylamino}ethylbenzoic acid (CAS No. 2679827-02-0)

In the realm of organic chemistry and pharmaceutical research, 2-methyl-4-(1S)-1-{(prop-2-en-1-yloxy)carbonylamino}ethylbenzoic acid (CAS No. 2679827-02-0) has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by its chiral center and benzoic acid backbone, is a subject of interest for researchers exploring drug discovery, bioconjugation, and small molecule therapeutics. Its molecular formula and stereochemistry make it a versatile candidate for targeted drug delivery and enzyme inhibition studies.

The growing demand for precision medicine and personalized therapeutics has led to increased scrutiny of compounds like 2-methyl-4-(1S)-1-{(prop-2-en-1-yloxy)carbonylamino}ethylbenzoic acid. Recent trends in AI-driven drug design and computational chemistry have further highlighted its relevance. Researchers are particularly intrigued by its potential role in covalent inhibitor development, a hot topic in oncology and inflammatory disease research. The compound's allyloxycarbonyl (Alloc) protecting group also makes it valuable for peptide synthesis and prodrug strategies.

From a synthetic chemistry perspective, the stereoselective synthesis of 2-methyl-4-(1S)-1-{(prop-2-en-1-yloxy)carbonylamino}ethylbenzoic acid presents interesting challenges. The (1S)-configured ethylbenzoic acid moiety requires careful asymmetric catalysis or chiral resolution techniques. Current literature suggests that enzymatic kinetic resolution or transition metal-catalyzed asymmetric hydrogenation may be employed to access this optically active compound with high enantiomeric excess.

The physicochemical properties of CAS No. 2679827-02-0 contribute to its pharmaceutical potential. With both carboxylic acid and carbamate functional groups, this compound exhibits interesting pH-dependent solubility characteristics. These properties are crucial for oral bioavailability considerations in drug development. The logP value and hydrogen bonding capacity of this molecule make it particularly suitable for crossing biological barriers while maintaining target specificity.

In the context of green chemistry initiatives, researchers are exploring sustainable synthetic routes for 2-methyl-4-(1S)-1-{(prop-2-en-1-yloxy)carbonylamino}ethylbenzoic acid. The use of biocatalysts and continuous flow chemistry methods are being investigated to reduce environmental impact while maintaining high atom economy. These approaches align with the pharmaceutical industry's growing emphasis on process intensification and waste minimization.

Analytical characterization of this compound typically involves advanced techniques such as chiral HPLC, NMR spectroscopy, and mass spectrometry. The quality control of CAS No. 2679827-02-0 is particularly important given its potential pharmaceutical applications. Recent advances in hyphenated techniques like LC-MS/MS have improved the detection and quantification of such chiral small molecules in complex matrices.

The intellectual property landscape surrounding 2-methyl-4-(1S)-1-{(prop-2-en-1-yloxy)carbonylamino}ethylbenzoic acid reveals active research in both academic and industrial settings. Patent analyses show applications in kinase inhibitor development and GPCR-targeted therapies. The compound's modular structure allows for diverse structure-activity relationship (SAR) studies, making it a valuable scaffold in medicinal chemistry programs.

From a regulatory perspective, compounds like CAS No. 2679827-02-0 require careful evaluation under ICH guidelines for impurity profiling and stability testing. The pharmaceutical industry's increasing focus on quality by design (QbD) principles has led to more rigorous characterization of such intermediates. Recent FDA guidance on chiral drugs has further emphasized the importance of thorough stereochemical characterization.

Future research directions for 2-methyl-4-(1S)-1-{(prop-2-en-1-yloxy)carbonylamino}ethylbenzoic acid may explore its potential in PROTAC technology and targeted protein degradation. The compound's warhead-like characteristics could be leveraged in bifunctional molecule design. Additionally, its application in antibody-drug conjugates (ADCs) warrants investigation given the growing ADC market in cancer therapy.

In conclusion, 2-methyl-4-(1S)-1-{(prop-2-en-1-yloxy)carbonylamino}ethylbenzoic acid represents a fascinating case study in modern pharmaceutical chemistry. Its unique structural features, combined with current trends in drug discovery and green synthesis, position it as a compound of continuing interest to researchers across multiple disciplines. As precision medicine advances and computational prediction tools improve, we can expect to see further innovative applications of this versatile molecule.

Recommend Articles

Recommended suppliers
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD